An In-Depth Technical Guide to 3-Nitro-4-acetamidophenol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 3-Nitro-4-acetamidophenol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-acetamidophenol, a fascinating derivative of the widely used analgesic acetaminophen, presents a unique profile of chemical properties and reactivity that makes it a compound of significant interest in medicinal chemistry and organic synthesis. Its formation as a nitration product of acetaminophen, particularly under conditions mimicking biological processes, has spurred investigations into its potential toxicological implications and its utility as a synthetic building block. This guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and potential applications of 3-nitro-4-acetamidophenol, tailored for a scientific audience.
Chemical Identity and Physicochemical Properties
3-Nitro-4-acetamidophenol is a yellow to dark orange solid at room temperature.[1] Its core structure consists of a phenol ring substituted with a nitro group at position 3, an acetamido group at position 4, and a hydroxyl group at position 1.
Table 1: Physicochemical Properties of 3-Nitro-4-acetamidophenol
| Property | Value | Source(s) |
| CAS Number | 7403-75-0 | [2][3] |
| Molecular Formula | C₈H₈N₂O₄ | [2][3] |
| Molecular Weight | 196.16 g/mol | [2][3] |
| Melting Point | 218-220 °C | [4] |
| Boiling Point (Predicted) | 459.1 ± 40.0 °C | [5] |
| Density (Predicted) | 1.477 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 8.23 ± 0.12 | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | [4][5] |
| Appearance | Yellow to Dark Orange Solid | [5] |
Molecular Structure and Crystallography
The molecular structure of 3-nitro-4-acetamidophenol has been elucidated through single-crystal X-ray diffraction, revealing a nearly planar conformation.[6][7] This planarity is a key feature influencing its intermolecular interactions and crystal packing.
An important structural characteristic is the presence of an intramolecular hydrogen bond between the N-H group of the acetamido moiety and one of the oxygen atoms of the adjacent nitro group.[6] The N—H···O distance is 2.6363 (15) Å.[7] This interaction contributes to the molecule's conformational rigidity.
In the crystalline state, molecules of 3-nitro-4-acetamidophenol are linked by intermolecular hydrogen bonds between the hydroxyl group and the oxygen atom of the acetamido group of an adjacent molecule, forming chains.[6]
Table 2: Key Crystallographic Data for 3-Nitro-4-acetamidophenol
| Parameter | Value | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | C2/c | [7] |
| a (Å) | 9.6643 (3) | [7] |
| b (Å) | 18.5534 (5) | [7] |
| c (Å) | 9.3072 (2) | [7] |
| β (°) | 95.5075 (14) | [7] |
| V (ų) | 1661.03 (7) | [7] |
| Z | 8 | [7] |
Spectroscopic Profile
The structural features of 3-nitro-4-acetamidophenol give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and fully assigned spectrum is not readily accessible, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be inferred from its structure and data from related compounds. The aromatic region of the ¹H NMR spectrum would be particularly informative, showing distinct signals for the three protons on the benzene ring, with their chemical shifts and coupling constants influenced by the electronic effects of the nitro, hydroxyl, and acetamido groups.
Infrared (IR) Spectroscopy
The IR spectrum of 3-nitro-4-acetamidophenol displays characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:
-
O-H stretching: A broad band, typically in the region of 3200-3600 cm⁻¹.
-
N-H stretching: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O stretching (amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-N stretching and N-H bending (amide II): A band in the region of 1515-1570 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern would likely involve the loss of the acetyl group, the nitro group, and other characteristic cleavages of the aromatic ring.
Synthesis of 3-Nitro-4-acetamidophenol
The primary route for the synthesis of 3-nitro-4-acetamidophenol is the nitration of acetaminophen (4-acetamidophenol).[1] This reaction is of particular interest as it can occur under physiologically relevant conditions, for instance, in the presence of nitrous acid.[8]
Reaction Mechanism: The Role of N-acetyl-p-benzoquinone imine (NAPQI)
The nitration of acetaminophen to yield the 3-nitro derivative does not follow the typical electrophilic aromatic substitution pattern expected for a phenol. Instead, the mechanism is believed to proceed through the formation of the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][8] NAPQI is a well-known toxic metabolite of acetaminophen.[2][9][10]
The proposed mechanism involves the initial oxidation of acetaminophen to NAPQI. Subsequently, NAPQI, being a potent electrophile, can react with the nitrite ion (NO₂⁻) to form 3-nitro-4-acetamidophenol.[6]
Figure 1: Proposed reaction pathway for the formation of 3-nitro-4-acetamidophenol from acetaminophen via a NAPQI intermediate.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative method for the synthesis of 3-nitro-4-acetamidophenol from acetaminophen.
Materials:
-
Acetaminophen (Paracetamol)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
Reaction Setup: In a suitable flask, suspend 5g of acetaminophen in 20 mL of distilled water. Cool the mixture in an ice bath to 0°C.
-
Addition of Reagents: To the cold suspension, add 11.4g of sodium nitrite and stir until it dissolves. While maintaining the temperature at 0°C, slowly add 2 mL of glacial acetic acid. It is crucial to keep the pH of the solution between 4 and 7 during the reaction.
-
Reaction: Allow the reaction to proceed with stirring in the ice bath for approximately 2 hours. The solution will typically change color from yellowish to a deep red.
-
Workup: After the reaction is complete, neutralize any remaining acid by washing the solution with 10 mL of a saturated sodium bicarbonate solution.
-
Extraction: Extract the product from the aqueous layer with three portions of ethyl acetate (e.g., 2 x 10 mL followed by 1 x 15 mL).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-nitro-4-acetamidophenol can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Figure 2: A generalized workflow for the laboratory synthesis of 3-nitro-4-acetamidophenol.
Applications in Research and Development
3-Nitro-4-acetamidophenol serves as a valuable compound in several areas of chemical and pharmaceutical research.
-
Intermediate in Organic Synthesis: Due to its array of functional groups (hydroxyl, acetamido, and nitro), it is a versatile starting material for the synthesis of more complex molecules. For example, it can be a precursor for the synthesis of 4-amino-3-nitrophenol, a compound used in the manufacturing of dyes and some pharmaceuticals.[5] The nitro group can be readily reduced to an amine, providing a pathway to various substituted aminophenols.
-
Pharmacological and Toxicological Studies: As a nitrated metabolite of acetaminophen, 3-nitro-4-acetamidophenol is used in comparative studies to understand the mechanisms of acetaminophen-induced hepatotoxicity.[1] By comparing its effects to the parent drug and other metabolites, researchers can gain insights into the role of nitration in the toxicological profile of acetaminophen.
-
Biomarker Research: Its formation under conditions of nitrosative stress suggests that it could potentially serve as a biomarker for inflammatory processes where reactive nitrogen species are generated.[11]
Safety and Handling
Currently, a specific, comprehensive Material Safety Data Sheet (MSDS) for 3-nitro-4-acetamidophenol is not widely available. However, based on its structure and the safety information for related compounds such as 4-amino-3-nitrophenol, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator is recommended for long-term storage.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Nitro-4-acetamidophenol is a compound with a rich chemistry that bridges the fields of drug metabolism, toxicology, and synthetic chemistry. Its formation from acetaminophen via a reactive intermediate highlights the complex biotransformation pathways of common drugs. For the synthetic chemist, its functional group handles offer opportunities for the creation of novel molecules. As research continues, a deeper understanding of the biological roles and synthetic utility of 3-nitro-4-acetamidophenol is likely to emerge, further solidifying its importance in the chemical and pharmaceutical sciences.
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